Product packaging for Circumovalene(Cat. No.:)

Circumovalene

Cat. No.: B1263026
M. Wt: 812.9 g/mol
InChI Key: RWGPZJNNMXXFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Circumovalene (C66H20) is a large polycyclic aromatic hydrocarbon (PAH) of significant interest in fundamental research areas including astrophysics, materials science, and nanotechnology . This compound serves as a critical model system for studying the formation pathways of carbonaceous materials in the universe. Research indicates that this compound is a key intermediate in theoretical "top-down" formation mechanisms of fullerenes like C60, which are confirmed to exist in interstellar space . Under laboratory conditions simulating processes in the interstellar medium, such as strong UV irradiation, this compound and similar large PAHs can undergo photochemical processing, leading to dehydrogenation and potential conversion into fullerene cages . This makes it an invaluable reagent for experiments aimed at piecing together the chemical evolution of carbon in space and for bottom-up synthesis of novel carbon-based nanomaterials . Our this compound is provided as a high-purity reagent specifically for laboratory research applications. This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for scientific research and are not to be used for diagnostic procedures, clinical use, or any other medical purpose, including patient management . They are not available for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H20 B1263026 Circumovalene

Properties

Molecular Formula

C66H20

Molecular Weight

812.9 g/mol

IUPAC Name

tetracosacyclo[16.16.12.1233,45.635,42.121,46.04,36.06,38.09,39.011,41.013,43.016,44.128,53.023,51.026,52.030,58.037,63.040,62.047,50.048,60.049,54.055,61.056,64.057,66.059,65]hexahexaconta-1(34),2,4,6(38),7,9,11(41),12,14,16(44),17,19,21,23(51),24,26,28(66),29,31,33(59),35,37(63),39,42,45,47(50),48(60),49(54),52,55,57,61,64-tritriacontaene

InChI

InChI=1S/C66H20/c1-2-22-14-26-6-10-30-18-34-20-32-12-8-28-16-24-4-3-23-15-27-7-11-31-19-33-17-29-9-5-25-13-21(1)35-36(22)50-40(26)44(30)54-48(34)56-46(32)42(28)52-38(24)37(23)51-41(27)45(31)55-47(33)53-43(29)39(25)49(35)57-58(50)62(54)66-64(56)60(52)59(51)63(55)65(66)61(53)57/h1-20H

InChI Key

RWGPZJNNMXXFQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C5=C6C7=C(C=C5C=C3)C=C8C=CC9=C3C8=C7C5=C7C3=C3C(=C9)C=CC8=CC9=C%10C%11=C%12C%13=C(C=C%14C=CC%15=C%16C%14=C%13C%13=C(C%12=C7C%10=C83)C5=C6C3=C4C2=C(C1=C%15)C%16=C3%13)C=C%11C=C9

Origin of Product

United States

Advanced Theoretical and Computational Investigations of Circumovalene

Quantum Chemical Methodologies Applied to Circumovalene

The sheer size of this compound, with 86 atoms and a large number of electrons, necessitates the use of computationally efficient yet accurate quantum chemical methods. The primary tools for such investigations are rooted in Density Functional Theory (DFT).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure of large molecules like this compound due to its favorable balance of computational cost and accuracy. openmx-square.org DFT methods are used to determine the ground-state electronic properties by solving the Kohn-Sham equations. For a molecule as large as this compound, with 416 electrons, direct solutions of the many-electron Schrödinger equation are computationally prohibitive. aanda.org

Functionals such as the hybrid B3LYP in conjunction with basis sets like 6-31G* have been successfully employed to calculate the geometries and electronic properties of this compound and other large PAHs. scispace.com These calculations can predict key parameters that govern the chemical behavior and reactivity of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of this compound in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. aanda.orgfaccts.de TD-DFT extends the principles of DFT to study the response of the electron density to a time-dependent perturbation, such as that induced by light absorption. researchgate.net This allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the associated oscillator strengths, which determine the intensity of these electronic transitions. faccts.de The first low-lying electronic transitions of this compound have been computed using this approach. scispace.com An online database of computed molecular properties for a large sample of PAHs, including this compound, has been developed using DFT and TD-DFT, providing valuable data on their energetic, rotational, vibrational, and electronic properties. arxiv.org

Computational Approaches for Large Polycyclic Aromatic Hydrocarbons

The computational study of large PAHs like this compound is a specialized field that pushes the boundaries of computational resources. aanda.orgscispace.com As the size of the PAH increases, the computational cost of quantum chemical calculations scales steeply. aanda.org This has led to the development and application of various computational strategies to manage the complexity. For instance, studies on series of PAHs of increasing size, up to this compound, are performed to understand systematic trends in their properties. scispace.comarxiv.org These studies often employ parallel computing and specialized software packages designed for high-performance computing environments. scispace.com

Electronic Structure and Energetic Profile Analysis

The application of the aforementioned computational methodologies provides a detailed picture of the electronic landscape of this compound, both in its ground and excited states.

Ground State Electronic Properties of this compound

The ground state electronic properties of this compound are crucial for understanding its stability and reactivity. Key parameters obtained from DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's electronic excitability.

A study utilizing DFT with the B3LYP functional and the 6-31G* basis set reported the HOMO-LUMO gap for the this compound monomer to be 2.06 eV. scispace.com The ionization potential, which is the energy required to remove an electron from the molecule, has also been a subject of study.

Calculated Ground State Electronic Properties of this compound

PropertyCalculated ValueComputational Method
HOMO-LUMO Gap2.06 eVDFT (B3LYP/6-31G*) scispace.com

Excited State Characterization and Transitions

TD-DFT calculations are instrumental in characterizing the excited states of this compound. These calculations yield information on the energies of various electronic transitions and their probabilities, which are quantified by oscillator strengths. This data is essential for interpreting experimental electronic absorption spectra.

For large PAHs, TD-DFT can predict the energies of the lowest-lying singlet-singlet and singlet-triplet transitions. researchgate.net The electronic absorption spectra of PAHs are often characterized by transitions to states denoted as ¹Lₐ and ¹Lₑ, which have distinct electronic characters. researchgate.net While specific tabulated data for this compound's excited states from the search results is limited, the existence of a comprehensive online database of PAH spectral properties, including those for this compound in various charge states, indicates that such data has been computed and is available within the scientific community. arxiv.org These databases contain crucial information on the electronic properties needed for astrophysical and other applications. arxiv.org

Adiabatic and Vertical Ionization Energies (e.g., Dication Formation)

Theoretical studies have been conducted to determine the ionization energies of this compound (C₆₆H₂₀), which are crucial for understanding its behavior in high-energy environments like the interstellar medium. The ionization energy can be defined in two ways: the adiabatic ionization energy, which is the minimum energy required to remove an electron from a molecule in its ground vibrational state to the ground vibrational state of the resulting cation, and the vertical ionization energy, which corresponds to an ionization process where the geometry of the molecule remains unchanged. wikipedia.orgyoutube.com

Calculations for this compound provide the following theoretical values:

Single Ionization Energy :

Adiabatic: 5.71 eV inaf.it

Vertical: 5.74 eV inaf.it

Double Ionization Energy (Dication Formation) :

Singlet State:

Adiabatic: 14.02 eV inaf.it

Vertical: 14.12 eV inaf.it

Triplet State:

Adiabatic: 14.37 eV inaf.it

Vertical: 14.42 eV inaf.it

These values indicate the substantial energy required to form the dication of this compound. The difference between the adiabatic and vertical energies reflects the geometric reorganization that occurs upon ionization. rsc.org

Table 1: Theoretical Ionization Energies of this compound

Ionization ProcessStateAdiabatic Ionization Energy (eV)Vertical Ionization Energy (eV)Reference
Single Ionization-5.715.74 inaf.it
Double Ionization (Dication)Singlet14.0214.12 inaf.it
Triplet14.3714.42 inaf.it

Frontier Molecular Orbital (HOMO-LUMO) Gap Analysis

The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and stability. ossila.comschrodinger.com

For polycyclic aromatic hydrocarbons (PAHs) like this compound, the HOMO-LUMO gap generally decreases as the size of the molecule increases. gwu.edu This trend is due to the extended π-conjugation, which leads to a smaller energy difference required for electronic excitation. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are employed to determine these gaps. researchgate.net While a specific value for this compound's HOMO-LUMO gap is a subject of ongoing computational research, it is established that the gap size is influenced by factors such as molecular size, symmetry, and curvature. researchgate.net The design of organic dyes with specific absorption properties often involves tuning the HOMO-LUMO gap of constituent molecular fragments. nih.gov

Vibrational Spectroscopic Characterization (Theoretical)

Theoretical vibrational spectroscopy provides a powerful tool for interpreting and predicting the infrared (IR) spectra of complex molecules like this compound. ethz.chspringer.com By calculating the vibrational frequencies and their corresponding intensities, researchers can assign spectral features to specific molecular motions. osti.govepj-conferences.org

Infrared (IR) Spectra Calculations for this compound and Intermediates

Theoretical IR spectra for this compound and related PAH structures have been computed using quantum chemical methods such as DFT. researchgate.netresearchgate.net These calculations predict the positions and relative intensities of the vibrational modes. For large PAHs, key spectral features include C-H stretching vibrations, C-C stretching modes, and out-of-plane (oop) C-H bending vibrations. researchgate.netresearchgate.net

For this compound (C₆₆H₂₀), theoretical spectra show a characteristic solo C-H out-of-plane bending mode at approximately 11.3 µm. researchgate.net The calculated spectra for both neutral and ionized forms of this compound are essential for understanding its potential contribution to astronomical observations. researchgate.net

Table 2: Key Theoretical Vibrational Features of this compound

Vibrational ModeApproximate Wavelength (µm)Reference
Solo C-H out-of-plane bending~11.3 researchgate.net

Comparative Analysis with Interstellar Emission Features

The theoretically calculated IR spectra of this compound and its ions are frequently compared with the Aromatic Infrared Bands (AIBs), a set of emission features observed in various interstellar environments. nih.gov These bands, with prominent features at 3.3, 6.2, 7.7, 8.6, and 11.3 µm, are widely attributed to PAHs. nih.gov

This compound has been specifically proposed as a potential carrier of some of these interstellar emission features. researchgate.net Its large size and stability make it a plausible candidate to survive the harsh conditions of the interstellar medium. researchgate.net The theoretically predicted 3.3 µm emission feature from this compound, based on laboratory measurements of temperature-dependent PAH IR absorption spectra, is consistent with the observed interstellar peak's wavelength and width. researchgate.net Furthermore, a study focusing on a family of compact PAHs with a this compound (C₆₆H₂₀) parent has shown consistency with the observed mid-infrared and ultraviolet interstellar absorption spectrum. researchgate.net The analysis of the C-H out-of-plane bending modes in theoretical spectra of large PAHs like this compound is particularly relevant for interpreting the features around 11.3 µm. researchgate.netarxiv.org

Aromaticity and Topological Characterization of this compound Systems

The concept of aromaticity is fundamental to the chemistry of PAHs, describing the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. rsc.org

Quantum Aromaticity Indices (e.g., Superposition of Clar Formulas)

To quantify aromaticity, various theoretical indices have been developed. nih.govarxiv.org These indices go beyond simple electron counting rules and provide a more nuanced view of electron delocalization. One such approach involves the use of delta polynomials, derived from the characteristic and matching polynomials of the molecular graph, to generate aromaticity indices. researchgate.netmdpi.com

Recent studies using these novel indices have compared the aromaticity of different PAHs. In one such comparison, this compound was predicted to be more aromatic than circumpyrene (B1261850) based on zeta and unweighted delta indices. mdpi.com However, a weighted delta index suggested the opposite trend, highlighting the complexity and the different facets of aromaticity captured by various indices. mdpi.com These computational methods provide new insights into the electronic structure and stability of large aromatic systems like this compound.

Graph Theoretical and Topological Descriptors

Graph theoretical descriptors are numerical values that encapsulate the structural characteristics of a molecular graph, enabling the prediction of various physicochemical properties. numberanalytics.com In the study of this compound and related benzenoid series, several topological indices, which are numerical quantities characterizing the topology of a graph, have been computed. numberanalytics.comresearchgate.net These indices, including degree-based and distance-based descriptors, provide quantitative insights into the molecule's connectivity and complexity. numberanalytics.comresearchgate.net

The benzenoid circumcoronene (B1264081) series, which includes this compound, has been a focus of such studies. researchgate.net Researchers have derived formulas for various topological indices for this family of PAHs, such as the Multiplicative Forgotten, Multiplicative Yemen, and Zagreb indices. researchgate.net These mathematical descriptors are crucial in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies. researchgate.netarxiv.org

Recent research has also introduced novel delta polynomials and their corresponding delta aromatic indices. mdpi.comresearchgate.net When applied to this compound, these indices offer new perspectives on its aromaticity. mdpi.comresearchgate.net For instance, comparisons based on the zeta and unweighted delta indices suggest that this compound is significantly more aromatic than ovalene (B110330). mdpi.com While the weighted delta index shows a similar trend, the contrast is less pronounced. mdpi.com Furthermore, while the zeta and unweighted delta indices predict circumpyrene to be less aromatic than this compound, the weighted delta index suggests the opposite. mdpi.com

Table 1: Comparison of Aromaticity Indices for Selected PAHs

Compound Zeta Index Unweighted Delta Index Weighted Delta Index
Ovalene Lower Lower Lower (smaller contrast)
This compound Higher Higher Higher (smaller contrast)
Circumpyrene Lower Lower Higher

This table illustrates the relative aromaticity of this compound compared to ovalene and circumpyrene based on different topological indices. Data sourced from computational studies. mdpi.com

These graph theoretical approaches provide a powerful framework for understanding the intricate relationship between the structure and properties of complex molecules like this compound. numberanalytics.comresearchgate.netmdpi.com

Aromaticity Patterns in this compound and its Degradation Products

The aromaticity of this compound and its degradation products has been a subject of detailed computational analysis. acs.org Aromaticity, a key concept in chemistry, is often evaluated using various indices, with the superaromatic stabilization energy (SSE) being a physically sound measure for local aromaticity in individual benzene (B151609) rings of large PAHs. acs.orgamazonaws.com

For the hypothetical this compound molecule (C₆₆H₂₀) and its twelve degradation products, aromaticity patterns have been classified into Clar-type and non-Clar-type. acs.org In Clar-type structures, the arrangement of π-electrons maximizes the number of aromatic sextets in a way that is consistent with Clar's sextet rule. The aromaticity patterns of several this compound degradation products (specifically 4-2, 4-3, 4-4, 4-5, 4-6, and 4-12) are identified as Clar-type. acs.org The parent this compound molecule is also suggested to belong to this group. acs.org

In contrast, other degradation products (4-7, 4-8, 4-9, 4-10, and 4-11) exhibit non-Clar-type aromaticity. acs.org For these molecules, the calculated aromaticity patterns are not consistent with their corresponding weighted sextet-count formulas (WSCFs), particularly concerning the aromaticity of the corner rings. acs.org

The SSE has been calculated for the non-identical benzene rings in this compound and its degradation products, providing a quantitative measure of local aromaticity in units of |β|. amazonaws.com These calculations reveal how the removal of benzene rings alters the distribution of aromaticity across the molecule. amazonaws.com

Concepts of Superaromaticity in this compound-related Structures

The concept of superaromaticity, which describes the enhanced stability arising from macrocyclic conjugation, is relevant to this compound and related structures. mdpi.comacs.org Graph theoretical and combinatorial methods have provided significant insights into this phenomenon, revealing that the macrocyclic conjugation in these large polycyclic systems is a primary contributor to their thermodynamic stability. mdpi.com

This compound is part of a broader class of circumcised coronoidal polycyclic aromatic compounds that exhibit extended macrocyclic conjugation. mdpi.com The study of such molecules has expanded the traditional understanding of aromaticity beyond the simple 4n+2 π-electron rule for planar systems, now encompassing a wide array of non-planar and complex structures. mdpi.com The superaromatic stabilization energy (SSE) is a key metric used to quantify this effect, representing the extra stabilization energy due to this macrocyclic π-system. acs.org

Computational Studies on Reactivity and Stability Pathways

Dehydrogenation Processes and Stability Evaluation

Computational studies have explored the dehydrogenation of this compound as a critical step in its transformation and stability. aanda.orgnih.govpnas.org In astrophysical environments, particularly near bright stars, intense ultraviolet (UV) radiation can lead to the complete loss of hydrogen atoms from PAHs, a process known as dehydrogenation. nih.govpnas.org For this compound (C₆₆H₂₀), this process is highly dependent on the physical conditions, such as the radiation field and gas density. nih.govpnas.org

Models indicate that for PAHs with up to 70 carbon atoms, hydrogen loss is very efficient under the conditions found in regions like the NGC 7023 nebula. nih.govpnas.org The stability against dehydrogenation is a function of the number of carbon atoms and the ratio of the UV radiation field to the hydrogen density. nih.govpnas.org Once fully dehydrogenated, the resulting planar C₆₆ graphene-like fragment has a significantly lower bending energy (around 8.2 eV), which is a crucial step facilitating the formation of three-dimensional structures like fullerenes. aanda.org This bending energy is considerably lower than that of its hydrogenated precursors. aanda.org

Carbon Atom Loss Mechanisms and Energetics

Following dehydrogenation, the resulting graphene-like sheet of this compound can undergo further fragmentation through the loss of carbon atoms, driven by UV photoabsorption. nih.govpnas.org This process is a key step in the proposed "top-down" formation of fullerenes from larger PAHs. aanda.orgfrontiersin.org

The mechanism involves the loss of C₂ units from the dehydrogenated C₆₆ cage, causing it to shrink. aanda.org Photochemical modeling suggests that the shrinking of the cage is the kinetically limiting step in the conversion of this compound to the stable C₆₀ fullerene. aanda.org It is estimated that the entire process, from this compound to C₆₀, could take approximately 10⁵ years under specific astrophysical conditions. aanda.org Due to the time-consuming nature of these C₂ loss steps, it is considered unlikely that PAHs significantly larger than C₆₆ would be major contributors to C₆₀ formation. aanda.org Conversely, PAHs with between 60 and 66 carbon atoms are expected to form C₆₀ on shorter timescales. aanda.orgfrontiersin.org

Table 2: Proposed "Top-Down" Fullerene Formation Pathway from this compound

Step Process Key Molecule(s) Energetics/Timescale
1 Full Dehydrogenation C₆₆H₂₀ → C₆₆ Driven by UV photons
2 Folding C₆₆ Bending energy reduced to ~8.2 eV. aanda.org
3 Shrinking C₆₆ → C₆₄ → ... → C₆₀ Kinetically limiting step; loss of C₂ units. aanda.org

This table outlines the theoretical pathway for the conversion of this compound to C₆₀. aanda.orgaanda.org

Photodissociation Thresholds and Stability Against Photodissociation

The stability of this compound against photodissociation is a critical factor in its survival in harsh radiation environments. aanda.orgaanda.org For this compound (C₆₆H₂₀), the cooling process through infrared (IR) photon emission is vastly more rapid—by ten orders of magnitude—than dissociation at the wavelengths of maximum UV radiation. aanda.orgaanda.org

Dissociation of large PAHs like this compound is dominated by multi-photon events, where the molecule absorbs several UV photons sequentially, accumulating internal energy. aanda.org The threshold energy for dissociation is approximately 20 eV. aanda.org Despite the high UV flux in photodissociation regions (PDRs), the high rate of IR cooling makes this compound relatively stable. aanda.orgaanda.org However, once the internal energy reaches the dissociation threshold, the molecule will fragment. aanda.orgaanda.org Models predict that PAHs with fewer than 50 carbon atoms are unlikely to survive in typical PDR environments, highlighting the relative stability of larger structures like this compound. aanda.orgaanda.orgresearchgate.net

Elucidation of Circumovalene Formation and Transformation Mechanisms

Astrochemical Formation and Evolution Pathways

The formation of fullerenes, such as the highly stable Buckminsterfullerene (B74262) (C₆₀), in the vast and diffuse interstellar medium (ISM) has been a subject of intense scientific inquiry. While "bottom-up" approaches, where fullerenes are built from smaller atoms and molecules, are considered inefficient in the low-density conditions of space, a "top-down" mechanism has emerged as a plausible pathway. nih.govmdpi.com This model posits that large Polycyclic Aromatic Hydrocarbons (PAHs), which are known to be widespread in the ISM, serve as the raw material for fullerene synthesis through a series of photochemical processing steps. nih.govleidenuniv.nlwhiterose.ac.uk

The top-down theory suggests that large carbon-rich molecules shrink to form the stable C₆₀ cage. nih.gov Evidence for this process comes from observations of various interstellar and circumstellar environments where fullerenes have been detected. aanda.orgaanda.orgarxiv.org Laboratory experiments and theoretical models support the idea that large PAHs, containing more than 60 carbon atoms, undergo transformation when exposed to harsh interstellar conditions. nih.govleidenuniv.nlwhiterose.ac.uk

The reflection nebula NGC 7023 has become a key laboratory for studying the top-down formation of fullerenes. arxiv.org Observations of this region reveal a fascinating spatial relationship: the abundance of PAHs decreases closer to the central star, while the abundance of C₆₀ increases. aanda.orgpnas.orgomp.eu This inverse correlation strongly suggests that the intense ultraviolet (UV) radiation from the star is driving the conversion of PAHs into fullerenes. nih.govpnas.orgomp.eu

Photochemical models simulating the conditions within NGC 7023 support this interpretation. aanda.orgaanda.orgarxiv.org The formation of C₆₀ is thought to happen in the cavity between the star and the surrounding photodissociation region (PDR). nih.govarxiv.org The UV photons in this zone provide the energy necessary to initiate and sustain the chemical transformation of large PAHs into C₆₀. aanda.orgaanda.orgarxiv.orgpnas.org

The first critical step in the top-down mechanism is the complete dehydrogenation of a large PAH molecule, initiated by UV photolysis. nih.govaanda.orgaanda.orgarxiv.org For PAHs with more than 60 carbon atoms, the loss of hydrogen atoms is the most dominant dissociation channel under UV irradiation. aanda.orgaanda.orgarxiv.org This process strips the peripheral hydrogen atoms from the carbon skeleton, resulting in the formation of a small, planar graphene-like sheet. leidenuniv.nlaanda.orgaanda.orgpnas.org The rate of this dehydrogenation is dependent on the intensity of the local UV radiation field and the ambient hydrogen density. leidenuniv.nl Continued exposure to high-energy photons then causes the loss of carbon atoms, which forces the formation of pentagonal rings, an essential step for the planar sheet to bend and eventually fold into a cage structure. whiterose.ac.ukpnas.orgnottingham.ac.uk

Within the vast family of PAHs, circumovalene (C₆₆H₂₀) has been identified as an ideal candidate precursor for the formation of C₆₀. arxiv.orgchemrxiv.orgomp.eu Its size, containing just over 60 carbon atoms, makes it a perfect test case for photochemical models that aim to simulate the top-down pathway. aanda.orgaanda.orgarxiv.org

Research using detailed photochemical modeling has demonstrated that this compound can be efficiently converted into C₆₀ under the conditions found in environments like NGC 7023. aanda.orgaanda.orgarxiv.orgresearchgate.netarxiv.orgastrobiology.com These models predict that 100% of the available this compound could be transformed into C₆₀ in approximately 100,000 years, a timescale consistent with the estimated age of the nebula. nih.govaanda.orgaanda.orgarxiv.orgarxiv.org This makes the transformation of this compound a plausible mechanism to account for the observed abundances of C₆₀. aanda.orgresearchgate.net The size of the precursor is crucial; PAHs with 60 to 66 carbon atoms are considered the most likely to form C₆₀, while those with fewer than 60 atoms are destroyed in the process. whiterose.ac.ukaanda.orgaanda.orgarxiv.org

Table 1: this compound to C₆₀ Conversion Model Findings
Precursor MoleculeTarget MoleculeKey EnvironmentEstimated Conversion TimePrimary DriverReference
This compound (C₆₆H₂₀)Buckminsterfullerene (C₆₀)NGC 7023~10⁵ yearsUV Radiation nih.govaanda.orgaanda.orgarxiv.orgarxiv.org

Following full dehydrogenation and the subsequent folding of the graphene sheet into a closed, floppy cage, the final stage of the transformation is the shrinking of this cage. aanda.orgaanda.orgarxiv.orgchemrxiv.org The caged molecule, if it continues to absorb energy from UV photons, begins to lose carbon atoms, typically in the form of C₂ units. aanda.orgaanda.orgarxiv.orgresearchgate.net This process of shedding C₂ units continues until the highly stable and symmetric C₆₀ structure is reached. aanda.orgaanda.orgarxiv.orgchemrxiv.org

This cage-shrinking phase has been identified as the kinetically limiting step of the entire process, meaning it is the slowest part of the reaction sequence. aanda.orgaanda.orgarxiv.orgarxiv.orgastrobiology.com Because this step is time-consuming, it is considered unlikely that PAHs significantly larger than this compound would have enough time to shrink down to C₆₀ within the typical lifespan of a nebula. nih.govwhiterose.ac.ukaanda.orgaanda.orgarxiv.org Once formed, the remarkable stability of the C₆₀ molecule allows it to survive for very long periods in highly irradiated environments. aanda.orgaanda.orgarxiv.org

This compound as a Key Precursor in C60 Formation

Role of Intermediates in Fullerene Formation Processes

The transformation from a planar PAH like this compound to a spherical fullerene is not instantaneous. It involves a sequence of transient intermediates. leidenuniv.nlchemrxiv.org The key steps and intermediates in this process are outlined below:

Table 2: Key Intermediates in the Top-Down Fullerene Formation Pathway
StepIntermediate SpeciesDescriptionReference
1Fully Dehydrogenated PAH (Graphene Flake)The initial large PAH (e.g., this compound) loses all its hydrogen atoms due to UV photolysis, forming a planar sheet of carbon atoms. leidenuniv.nlaanda.orgaanda.orgarxiv.org
2Curved Carbon NanostructureLoss of carbon atoms from the edge of the graphene flake leads to the formation of five-membered rings (pentagons). These pentagons introduce curvature into the previously flat structure. whiterose.ac.ukpnas.orgomp.eunottingham.ac.uk
3Floppy Closed Cage (e.g., C₆₆, C₆₄, C₆₂)The curved sheet folds and zips up its open edges to form a three-dimensional, but not yet stable, fullerene-like cage. aanda.orgaanda.orgarxiv.orgchemrxiv.orgresearchgate.net
4Stable Fullerene (C₆₀)The floppy cage shrinks by ejecting C₂ units until it reaches the exceptionally stable 60-atom structure of Buckminsterfullerene. aanda.orgaanda.orgarxiv.org

Theoretical studies have been conducted to calculate the infrared spectra of these proposed intermediate structures. whiterose.ac.uknottingham.ac.uk The goal is to compare these calculated spectra with astronomical observations, which could reveal the presence of these transient species and provide further evidence for the top-down formation mechanism. nottingham.ac.uk

Dimerization Reactions for this compound Precursors (e.g., C30H10)

The direct laboratory synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like this compound (C₆₆H₂₀) is exceptionally challenging. Consequently, researchers have explored synthetic strategies involving the dimerization of smaller, more accessible PAH fragments. One such proposed strategy focuses on the dimerization of pentacyclopentacorannulene (C₃₀H₁₀) to form C₆₀H₂₀, a hydrogenated analogue of the C₆₀ fullerene and a structural relative of this compound. researchgate.net

This approach is based on the idea of constructing a large, caged carbon framework from two bowl-shaped C₃₀H₁₀ fragments. researchgate.net Density functional theory (DFT) calculations have been employed to investigate the viability of this pathway. The process involves the formation of ten new carbon-carbon bonds between the two precursor molecules to create the final C₆₀H₂₀ structure. researchgate.net The synthesis of a related analogue, C₆₀F₂₀, has been reported, lending support to the feasibility of creating such C₆₀-based structures from dimerization reactions. researchgate.net

Diels-Alder Cycloaddition as a Synthetic Route

The primary mechanism proposed for the dimerization of pentacyclopentacorannulene (C₃₀H₁₀) is the Diels-Alder cycloaddition reaction. researchgate.net The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings, involving the reaction of a conjugated diene with a dienophile. cureffi.orgorganic-chemistry.orgwikipedia.orgmdpi.com In the context of C₃₀H₁₀ dimerization, the reaction would occur multiple times between the rims of the two bowl-shaped fragments. researchgate.net

The reactive sites on the C₃₀H₁₀ molecule considered for the Diels-Alder reaction are located on its five- and six-membered rings. researchgate.net The proposed synthetic route leverages the [4+2] cycloaddition to controllably "stitch" the two C₃₀H₁₀ units together, ultimately leading to the formation of the Diels-Alder cycloadduct, C₆₀H₂₀. researchgate.net Subsequent aromatization of this adduct could theoretically yield the C₆₀ fullerene. researchgate.net This strategy represents a "bottom-up" approach to constructing large, complex carbon nanostructures from well-defined molecular precursors.

Mechanistic Insights into Stepwise vs. Concerted Dimerization

A key question in the proposed Diels-Alder dimerization of C₃₀H₁₀ is whether the ten new C-C bonds form simultaneously in a single, concerted step or sequentially through a series of intermediates in a stepwise process. researchgate.netpsiberg.comucla.edu A concerted reaction occurs in a single coordinated step without intermediates, whereas a stepwise reaction involves two or more distinct steps. psiberg.comucla.eduyoutube.com

Computational studies using density functional theory indicate that a stepwise, non-concerted dimerization mechanism is energetically favored over a one-stage concerted reaction. researchgate.net The analysis of the minimum energy path for the reaction reveals that the stepwise mechanism proceeds through a four-stage process where 2, 4, 6, and finally 10 new C-C bonds are formed sequentially between the two fragments. researchgate.net This multi-step pathway avoids the high-energy transition state associated with the simultaneous formation of all ten bonds, making it a more plausible reaction mechanism under laboratory conditions. researchgate.netnih.gov

Table 1: Comparison of Proposed Dimerization Mechanisms for C₃₀H₁₀
MechanismDescriptionNumber of StepsIntermediatesEnergetic FavorabilitySource
ConcertedSimultaneous formation of all 10 C-C bonds between the two C₃₀H₁₀ fragments.1NoneDisfavored (High energy transition state) researchgate.net
StepwiseSequential formation of C-C bonds in a four-stage process (2, 4, 6, then 10 bonds).MultipleYesFavored researchgate.net

Electron- and Photon-Promoted Self-Assembly and Oligomerization

Beyond targeted synthesis, larger PAHs and their analogues can be formed through the self-assembly and oligomerization of smaller aromatic precursors, promoted by energy input from electrons or photons. frontiersin.orgfrontiersin.orgwhiterose.ac.uk Laboratory experiments have demonstrated that exposing small, planar PAHs like coronene (B32277) (C₂₄H₁₂) and perylene (B46583) (C₂₀H₁₂) to electron beams or high-fluence UV laser radiation can induce their assembly into larger structures. frontiersin.orgwhiterose.ac.uk

This process is considered a "bottom-up" formation route. frontiersin.orgfrontiersin.org The mechanism involves the initial removal of hydrogen atoms from the periphery of the PAH molecules by the electron or photon energy. frontiersin.orgwhiterose.ac.uk This creates reactive carbon radical sites, which can then react with neighboring molecules to form new, stable C-C bonds, leading to the growth of larger PAH oligomers. frontiersin.orgwhiterose.ac.uk In some experiments involving the irradiation of coronene and perylene, a distinct signal at 720 m/z was observed, corresponding to the formation of the C₆₀ fullerene, indicating that these self-assembly processes can lead to complex, caged structures. whiterose.ac.uk These laboratory studies provide a model for understanding how complex molecules might assemble in astrophysical environments under harsh irradiation conditions. whiterose.ac.uk

Table 2: Examples of Electron- and Photon-Promoted Self-Assembly
Precursor MoleculeEnergy SourceObserved ProductsFormation TypeSource
Anthracene, Pyrene, Perylene, CoroneneElectron Beam (TEM)Larger PAH StructuresSelf-Assembly/Oligomerization frontiersin.orgwhiterose.ac.uk
Coronene, PeryleneUV Laser (MALDI-TOF MS)PAH Oligomers, C₆₀ FullereneSelf-Assembly/Oligomerization frontiersin.orgwhiterose.ac.uk

Experimental Evidence of Photofragmentation Patterns of Large PAHs

In contrast to "bottom-up" synthesis, "top-down" mechanisms involve the breakdown of large molecules into smaller ones. Laboratory studies and photochemical modeling have provided significant evidence that large PAHs, such as this compound (C₆₆H₂₀), can act as precursors to fullerenes like C₆₀ through photofragmentation. nih.govresearchgate.netresearchgate.netaanda.org This process is believed to be a plausible pathway for fullerene formation in interstellar environments. aanda.orgnih.govaanda.org

The proposed chemical pathway involves several key steps initiated by UV photon absorption: researchgate.netaanda.orgaanda.org

Dehydrogenation: The parent PAH first loses its peripheral hydrogen atoms. aanda.orgaanda.org

Cage Formation: The resulting fully dehydrogenated graphene-like flake becomes unstable and folds into a floppy, closed cage structure. researchgate.netaanda.org

Shrinking: The cage then shrinks by sequentially losing C₂ units until it reaches the highly stable C₆₀ fullerene structure. researchgate.netresearchgate.netaanda.org

Laboratory experiments using mass spectrometry have studied the photofragmentation patterns of large PAH cations, including analogues of this compound like C₆₆H₂₆⁺. researchgate.net When irradiated with a laser, these large PAHs were observed to fragment, with C₆₀⁺ being a prominent product. researchgate.net Modeling suggests that the shrinking process is the rate-limiting step and that PAHs with 60 to 66 carbon atoms, like this compound, are prime candidates for this transformation, as the timescale for larger PAHs to shrink to C₆₀ becomes impractically long. frontiersin.orgnih.govnih.gov

Table 3: Summary of this compound (C₆₆H₂₀) Transformation to C₆₀
ProcessDescriptionKey IntermediatesLimiting FactorSource
Photo-chemical Transformation ("Top-Down")UV irradiation of this compound leads to the formation of C₆₀ fullerene.Fully dehydrogenated C₆₆ flake, closed carbon cages (C₆₄, C₆₂, etc.)The "shrinking" step via C₂ loss is kinetically limiting. researchgate.netaanda.orgnih.gov

Intermolecular Interactions and Self Assembly of Circumovalene Analogs

Characterization of Non-Covalent Interactions

The primary non-covalent forces at play in circumovalene systems are π-π stacking, cation-π, and hydroxyl-π interactions. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in characterizing the nature and strength of these interactions.

The dominant intermolecular force responsible for the self-assembly of this compound and other large polycyclic aromatic hydrocarbons (PAHs) is the aromatic π-π stacking interaction. This interaction arises from a combination of forces, including London dispersion, electrostatic interactions between the quadrupole moments of the aromatic rings, and Pauli repulsion. For large PAHs like this compound, dispersion forces are the major source of attraction.

Computational models of stacked PAH dimers, such as coronene (B32277), which serves as a smaller analog, show that the interaction energy is highly dependent on the relative orientation of the molecules. The two primary configurations are the "sandwich" (or eclipsed) and the "slipped-parallel" arrangements. While sandwich configurations maximize π-orbital overlap, they also increase electrostatic and Pauli repulsion. Consequently, slipped-parallel structures are often energetically more favorable. Studies on coronene dimers have shown that the most stable stacked structure has an interaction energy of approximately -17.45 kcal/mol. nih.gov The interaction energy per carbon atom for large PAH sheets approaches an asymptotic limit, which has been estimated to be around -1.7 kcal/mol, highlighting the collective strength of these interactions in extended systems. rsc.org The introduction of substituents on the aromatic core can further tune these interactions, shifting the preference between staggered and eclipsed arrangements. rsc.org

Table 1: Calculated Interaction Energies for Stacked PAH Dimers
Dimer SystemStacking ConfigurationInteraction Energy (kcal/mol)Computational Method
CoroneneSlipped-Parallel (Graphite-like)-17.36SAPT(DFT)
CoroneneMost Stable Stacked-17.45SAPT(DFT)
TetraceneSlipped-Parallel-6.45DFT/B3LYP-D3
PentaceneSlipped-Parallel-8.76DFT/B3LYP-D3
SumaneneStaggered Concave-Convex-19.34B97D

This table presents data from computational studies on various polycyclic aromatic hydrocarbon (PAH) dimers, which serve as models for understanding the interactions in this compound systems. Data sourced from multiple computational chemistry studies. nih.govrsc.orgrsc.org

A cation-π interaction is a strong, non-covalent force between a cation and the electron-rich face of a π-system. nih.gov The large, delocalized π-electron cloud of this compound generates a region of negative electrostatic potential on its surface, making it highly attractive to cations. nih.gov The strength of this interaction is predominantly electrostatic in nature. nih.gov

The binding energy is influenced by several factors, including the nature of the cation and the size of the π-system. Computational studies consistently show that interaction strength follows the trend Li⁺ > Na⁺ > K⁺ > Rb⁺, which is a classic electrostatic effect where a smaller ionic radius leads to a more concentrated charge and stronger interaction. nih.gov Furthermore, the interaction energy increases with the size of the aromatic system. For instance, the binding energy of Li⁺ increases from approximately -41.7 kcal/mol with benzene (B151609) to over -50 kcal/mol with larger polyacenes. nih.gov This trend indicates that the expansive π-surface of this compound would engage in very strong cation-π interactions. These interactions are significant even in aqueous media, where they can be competitive with hydrogen bonds and salt bridges, with binding energies in the range of 2-5 kcal/mol.

Table 2: Cation-π Interaction Energies with Aromatic Systems (Gas Phase)
Cationπ-SystemInteraction Energy (kcal/mol)
Li⁺Benzene-38.0
Na⁺Benzene-28.0
K⁺Benzene-21.0
NH₄⁺Benzene-19.0
Li⁺Coronene-48.2
Na⁺Coronene-37.5

This table shows calculated gas-phase binding energies for various cations with benzene and coronene. The data illustrates the dependence of interaction strength on cation type and the size of the π-system. Data compiled from high-level computational studies. nih.govaip.org

In hydroxylated analogs of this compound, hydroxyl-π interactions add another layer of complexity and control over self-assembly. This interaction involves the hydroxyl group and the aromatic π-system. The hydroxyl group is bifunctional; its electropositive hydrogen atom can be attracted to the negative face of the π-system (an OH-π interaction), while the electronegative oxygen atom can interact with the electron-poor edges of the aromatic ring. researchgate.netmdpi.com

The primary mode of interaction is often a hydrogen bond where the hydroxyl group acts as a donor and the π-cloud acts as a weak hydrogen bond acceptor. acs.org Computational studies on naphthalene (B1677914) interacting with water (a proxy for the hydroxyl group) show a binding energy of approximately -2.95 kcal/mol. acs.org In larger systems or in the solid state, the hydroxyl group's ability to form strong, directional intermolecular hydrogen bonds (O-H···O) often competes with and complements the weaker, less directional π-stacking forces. researchgate.net The presence of hydroxyl groups can therefore enforce specific orientations, leading to the formation of well-defined supramolecular architectures, such as the zig-zag chains observed in some 8-hydroxyquinoline-PAH conjugates. rsc.org

Cation-π Interactions in this compound Systems

Supramolecular Assembly and Oligomer Formation

The non-covalent interactions detailed above are the fundamental driving forces behind the spontaneous organization, or self-assembly, of this compound analogs into larger, ordered structures. This process begins with the formation of simple, non-covalently bound oligomers (such as dimers and trimers) and can proceed to create extensive, functional supramolecular systems.

The initial and most crucial step in this hierarchy is the formation of a dimer, typically stabilized by π-π stacking. The stability of this initial oligomer is significant, with interaction energies for large PAH dimers reaching up to -19 kcal/mol. rsc.org These stacked oligomers can then propagate into one-dimensional columns. This columnar arrangement is a common motif for disc-shaped PAHs and has been observed in derivatives of coronene, a molecule structurally related to this compound.

These 1D columns can further organize into two- or three-dimensional networks through weaker inter-columnar interactions or by the influence of functional groups that introduce directionality, such as hydrogen bonds from hydroxyl substituents. rsc.org The entire process, from monomer to complex superstructure, is a hallmark of supramolecular chemistry, where the final architecture and its emergent properties are encoded in the non-covalent interactions of the individual molecular building blocks.

Astrochemical Impact and Observational Correlations of Circumovalene

Contribution to the Interstellar Carbon Inventory and Evolution

Circumovalene (C₆₆H₂₀) is a large polycyclic aromatic hydrocarbon (PAH) considered a significant component of the complex carbon inventory in the interstellar medium (ISM). vulcanchem.com PAHs, as a class of molecules, are believed to be widespread in space, potentially containing up to 20% of the total cosmic carbon. aanda.org These large molecules are injected into the ISM from the envelopes of evolved stars and play a crucial role in the chemical and physical evolution of interstellar environments. pnas.orgnih.gov

Pathways to Other Complex Carbonaceous Species (e.g., Graphene Flakes)

The transformation of this compound into other complex carbon species is primarily driven by photochemical processes in the ISM. nih.govaanda.org A prominent and well-studied pathway is its conversion into the fullerene C₆₀. nih.govaanda.orgarxiv.orgchemrxiv.org This "top-down" formation mechanism proposes that this compound acts as a direct precursor. frontiersin.orgnottingham.ac.uk

The proposed chemical pathway involves several key steps:

Dehydrogenation : Intense UV radiation from stars initiates the process by stripping hydrogen atoms from the this compound molecule (C₆₆H₂₀). nih.govarxiv.orgchemrxiv.org This leads to the formation of a fully dehydrogenated C₆₆ graphene flake. pnas.orgnottingham.ac.uk

Folding : Once dehydrogenated, the planar graphene flake becomes unstable and can fold into a three-dimensional, floppy cage-like structure. nih.govarxiv.orgchemrxiv.org The formation of pentagons within the hexagonal carbon lattice is an essential step that induces the necessary curvature for the structure to fold. frontiersin.orgwhiterose.ac.uk

Shrinking : The closed carbon cage, which is larger than C₆₀, then shrinks by losing pairs of carbon atoms, typically as C₂ units. nih.govarxiv.orgchemrxiv.org This process continues until the highly stable and symmetric C₆₀ molecule is formed. nih.govarxiv.org

This model is supported by laboratory experiments showing that the photofragmentation of large PAHs is consistent with C₆₀ formation. frontiersin.org The transformation of graphene flakes into fullerenes has also been observed in laboratory settings under electron irradiation. frontiersin.orgwhiterose.ac.ukscispace.com The shrinking of the carbon cage appears to be the rate-limiting step in this entire sequence. nih.govaanda.orgarxiv.org Consequently, it is theorized that PAHs with 60 to 66 carbon atoms, such as this compound, are the most significant contributors to C₆₀ formation via this top-down route, as larger PAHs would require a much longer timescale to shrink down to C₆₀. frontiersin.orgnottingham.ac.ukwhiterose.ac.ukfrontiersin.org

Key Research Findings on this compound Transformation

Process StageDescriptionKey DriverResulting SpeciesSupporting Evidence
DehydrogenationStripping of all 20 hydrogen atoms from the molecule.UV Photon AbsorptionC₆₆ Graphene FlakePhotochemical Models nih.govarxiv.org
FoldingThe planar C₆₆ flake folds into a closed, 3D cage.Structural Instability / Pentagon FormationFloppy Carbon Cage (C₆₆)Theoretical Calculations frontiersin.orgwhiterose.ac.uk
ShrinkingThe C₆₆ cage loses three C₂ units to reduce its size.Continued UV IrradiationBuckminsterfullerene (B74262) (C₆₀)Photochemical Models nih.govaanda.orgarxiv.org
TimescaleThe estimated time for 100% conversion of C₆₆H₂₀ to C₆₀.UV Field Strength / Molecular Parameters~10⁵ yearsModeling in NGC 7023 nih.govaanda.orgarxiv.orgresearchgate.net

Correlation of Theoretical Models with Astronomical Observations (e.g., Abundances in Nebulae)

Theoretical models detailing the transformation of this compound into C₆₀ find strong correlation with astronomical observations, particularly in reflection nebulae. nih.govaanda.org The reflection nebula NGC 7023 is a key astronomical environment where these models have been tested and validated. aanda.orgnih.govaanda.orgarxiv.org Observations of NGC 7023 show an inverse spatial correlation between PAHs and C₆₀: the abundance of PAHs decreases closer to the central star, while the abundance of C₆₀ increases. pnas.org This strongly suggests that the intense UV radiation from the star is processing or destroying PAHs while simultaneously forming C₆₀. pnas.org

Photochemical models simulating the conditions within NGC 7023 predict that this compound (C₆₆H₂₀) can be entirely converted into C₆₀ on a timescale of approximately 100,000 years. nih.govaanda.orgarxiv.orgresearchgate.net This is comparable to the estimated age of the nebula itself, making the pathway a viable explanation for the observed C₆₀. nih.govaanda.orgarxiv.org The models, using realistic molecular parameters and physical conditions found within the nebula, predict C₆₀ abundances of up to several 10⁻⁴ of the elemental carbon. nih.govaanda.orgarxiv.org This predicted abundance is consistent with the levels derived from observational studies, accounting for less than a percent of the typical interstellar PAH abundance. nih.govaanda.orgarxiv.org

These models also explain why C₆₀ is often more abundant than other fullerenes in highly irradiated environments. nih.govaanda.orgarxiv.org Once formed, the C₆₀ molecule is remarkably stable at high internal energies and can survive for more than 10 million years in typical interstellar radiation fields, much longer than other fullerenes or its direct PAH precursors. nih.govaanda.orgarxiv.org The strong agreement between the "top-down" chemical models featuring this compound and the observed molecular abundances in nebulae like NGC 7023 provides compelling evidence for this formation channel in the ISM. nih.govaanda.org

Properties of this compound (C₆₆H₂₀)

PropertyValueReference
Molecular FormulaC₆₆H₂₀ unica.it
Symmetry Point GroupD2h inaf.it
Single Ionization Energy (Adiabatic)5.71 eV aanda.orginaf.it
Single Ionization Energy (Vertical)5.74 eV inaf.it
Electron Affinity (Adiabatic)1.92 eV inaf.it
Electron Affinity (Vertical)1.89 eV inaf.it

Q & A

Q. What strategies address gaps in this compound’s toxicity profile across diverse cell lines?

  • Methodological Answer: Conduct high-throughput screening (HTS) with organotypic 3D cultures. Normalize IC₅₀ values against positive controls and apply pathway enrichment analysis to identify mechanistic outliers .

Methodological Frameworks

How to structure a PICOT-style research question for this compound’s clinical potential?

  • Example Framework:
  • P opulation: Human hepatocellular carcinoma cells
  • I ntervention: this compound-loaded nanoparticles
  • C omparison: Standard chemotherapy agents
  • O utcome: Apoptosis rate (via flow cytometry)
  • T ime: 72-hour exposure
  • Rationale: This format ensures specificity in hypothesis testing and aligns with reproducible experimental timelines .

Q. What systematic review protocols ensure unbiased synthesis of this compound’s polymorphic data?

  • Methodological Answer: Follow PRISMA guidelines to screen literature, extract crystallographic data, and assess bias via ROBIS tool. Use forest plots to visualize polymorphism prevalence across studies .

Data Analysis & Interpretation

Q. How to operationalize variables when correlating this compound’s crystallinity with mechanical properties?

  • Methodological Answer: Define crystallinity index via XRD peak integration and correlate with nanoindentation hardness. Apply Pearson’s r for linearity and Grubbs’ test to exclude outliers .

Q. What statistical approaches resolve multicollinearity in this compound’s spectroscopic datasets?

  • Methodological Answer: Use principal component analysis (PCA) to reduce dimensionality of FTIR/UV-Vis absorption bands. Validate with cross-loading plots and Kaiser-Meyer-Olkin (KMO) metrics .

Q. How to design a mixed-methods study exploring this compound’s interdisciplinary applications?

  • Methodological Answer: Pair qualitative interviews with materials scientists (thematic analysis) and quantitative surveys on synthesis challenges (Likert scales). Triangulate findings with bibliometric analysis of patent databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.